4-bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate
Description
4-Bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate is an organic compound with the molecular formula C₁₇H₁₇BrO₄S It is a derivative of benzyl propanoate, featuring a bromine atom on the benzyl ring and a sulfonyl group attached to a methylphenyl ring
Properties
IUPAC Name |
(4-bromophenyl)methyl 3-(4-methylphenyl)sulfonylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4S/c1-13-2-8-16(9-3-13)23(20,21)11-10-17(19)22-12-14-4-6-15(18)7-5-14/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHQJHFXYDHNCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate typically involves the following steps:
Esterification: The formation of the ester linkage involves the reaction of 4-bromobenzyl alcohol with 3-[(4-methylphenyl)sulfonyl]propanoic acid in the presence of a dehydrating agent like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control would be essential to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine radical, which can further react with other molecules.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻) or amine (NH₂) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: Formation of bromine radicals and subsequent products.
Reduction: Formation of 4-bromobenzyl alcohol and 3-[(4-methylphenyl)sulfonyl]propanol.
Substitution: Formation of 4-hydroxybenzyl 3-[(4-methylphenyl)sulfonyl]propanoate or 4-aminobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate.
Scientific Research Applications
4-Bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl acetate: Similar structure but with an acetate group instead of the sulfonyl group.
4-Methylphenyl 3-bromopropanoate: Similar structure but with the bromine atom on the propanoate chain.
Benzyl 3-[(4-methylphenyl)sulfonyl]propanoate: Lacks the bromine atom on the benzyl ring.
Uniqueness
4-Bromobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate is unique due to the presence of both the bromine atom and the sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
